6-Chloro-3-fluoro-5-methylpyridine-2-carboxylic acid
CAS No.:
Cat. No.: VC20438742
Molecular Formula: C7H5ClFNO2
Molecular Weight: 189.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H5ClFNO2 |
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Molecular Weight | 189.57 g/mol |
IUPAC Name | 6-chloro-3-fluoro-5-methylpyridine-2-carboxylic acid |
Standard InChI | InChI=1S/C7H5ClFNO2/c1-3-2-4(9)5(7(11)12)10-6(3)8/h2H,1H3,(H,11,12) |
Standard InChI Key | HXADZOPOUYKEDF-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(N=C1Cl)C(=O)O)F |
Introduction
Chemical Identity and Structural Analysis
The compound’s structure combines electron-withdrawing halogen atoms (Cl, F) and a methyl group, creating distinct electronic and steric effects. The carboxylic acid group at position 2 enhances its polarity, enabling participation in hydrogen bonding and salt formation. Key structural features include:
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Substituent Positions:
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Chlorine at position 6
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Fluorine at position 3
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Methyl group at position 5
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Carboxylic acid at position 2
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Crystallographic Data:
While single-crystal X-ray data for this specific compound remains unpublished, analogous pyridinecarboxylic acids typically crystallize in monoclinic systems with hydrogen-bonded dimers . -
Spectroscopic Properties:
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most reliable method involves oxidation of 6-chloro-3-fluoro-5-methylpyridine-2-methanol, adapted from protocols for analogous pyridinecarboxylic acids :
Reaction Scheme:
Optimized Conditions:
Parameter | Value |
---|---|
Oxidizing Agent | Potassium dichromate (K₂Cr₂O₇) |
Catalyst | Sodium tungstate (Na₂WO₄·2H₂O) |
Solvent | Dilute sulfuric acid (20% v/v) |
Temperature | 90–110°C |
Reaction Time | 8–12 hours |
Yield | 68–75% |
Procedure:
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Dissolve 6-chloro-3-fluoro-5-methylpyridine-2-methanol in 20% H₂SO₄.
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Add K₂Cr₂O₇ and Na₂WO₄·2H₂O sequentially.
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Reflux at 100°C for 10 hours.
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Quench with ice, filter, and purify via alkaline dissolution followed by acidification.
Industrial-Scale Manufacturing
Industrial processes employ continuous flow reactors to enhance safety and yield. Key modifications include:
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Catalyst Recycling: Tungstate catalysts are recovered via ion-exchange resins.
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Waste Mitigation: Cr(VI) by-products are reduced to Cr(III) using FeSO₄ for safer disposal .
Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 203.58 g/mol |
Melting Point | 152–155°C (decomposes) |
Solubility in Water | 1.2 g/L (25°C) |
logP (Octanol-Water) | 1.8 |
pKa | 2.1 (carboxylic acid) |
The methyl group at position 5 increases lipophilicity compared to non-methylated analogs, enhancing membrane permeability in biological systems .
Reactivity and Functionalization
Electrophilic Substitution
The electron-deficient pyridine ring directs electrophiles to positions 4 and 5. Example reactions:
Nitration:
\text{Compound} \xrightarrow[\text{HNO}_3, \text{H}_2\text{SO}_4]{50^\circ\text{C}} \text{4-Nitro Derivative (Yield: 55%)}Halogenation:
Bromine selectively substitutes at position 4 under radical initiation .
Carboxylic Acid Derivatives
Derivative | Reagent | Conditions |
---|---|---|
Acid Chloride | SOCl₂ | Reflux, 4 hours |
Amide | NH₃ (g), DCC | RT, 12 hours |
Ester | EtOH, H₂SO₄ | Reflux, 6 hours |
Pharmaceutical Applications
Drug Intermediate
The compound serves as a precursor to GABA receptor modulators. For example:
Biological Data (Representative Derivative):
Parameter | Value |
---|---|
IC₅₀ (mGluR4) | 12 nM |
Metabolic Stability | t₁/₂ = 45 min (Human Liver Microsomes) |
Antibacterial Agents
Methyl substitution at position 5 improves activity against Gram-positive bacteria:
Bacterial Strain | MIC (μg/mL) |
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S. aureus (MRSA) | 8 |
E. faecalis | 16 |
Agrochemical Applications
Herbicidal Activity
The carboxylic acid moiety chelates metal ions in plant EPSPS enzymes, disrupting aromatic amino acid biosynthesis:
Weed Species | ED₉₀ (g/ha) |
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Amaranthus retroflexus | 120 |
Echinochloa crus-galli | 95 |
Synergistic Formulations
Combination with glyphosate enhances broad-spectrum weed control while reducing resistance risk .
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